

oral iron-hydroxide polymaltose complex versus sucrosomial iron for children

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferronord*

Cat. No.: *B090842*

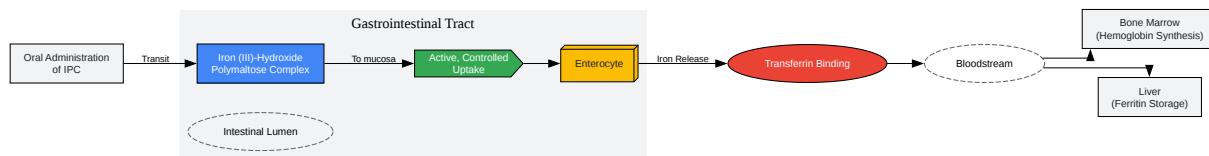
[Get Quote](#)

An In-depth Technical Guide: Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Pediatric Applications

Introduction

Iron Deficiency (ID) and Iron Deficiency Anemia (IDA) represent significant global health challenges, particularly affecting children and adolescents.^{[1][2]} Iron is crucial for neurodevelopment and overall growth, and its deficiency can lead to impaired cognitive function and poor psychomotor development.^{[2][3]} Oral iron supplementation is the cornerstone of treatment for IDA.^{[4][5]} While traditional ferrous iron salts are widely used, their utility is often limited by a high incidence of gastrointestinal side effects, which can lead to poor compliance.^{[3][6]} This has spurred the development of newer, non-ionic iron formulations designed to offer better tolerability and comparable efficacy.

This technical guide provides a comprehensive comparison of two such novel formulations: Iron-Hydroxide Polymaltose Complex (IPC) and Sucrosomial® Iron (SI). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their core mechanisms, pharmacokinetics, comparative efficacy, and safety profiles in pediatric populations, supported by data from recent clinical trials.


Mechanism of Action and Pharmacokinetics

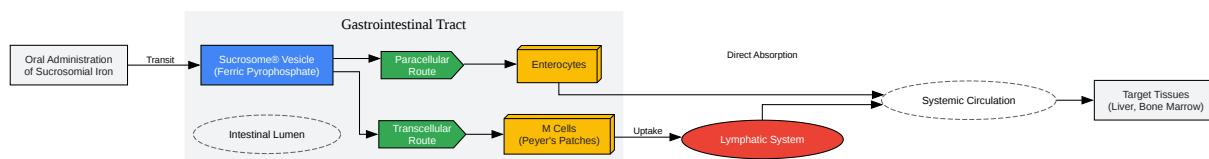
The fundamental differences between IPC and SI lie in their molecular structure, which dictates their distinct mechanisms of absorption and subsequent pharmacokinetic profiles.

Iron-Hydroxide Polymaltose Complex (IPC)

IPC is a macromolecular complex composed of a polynuclear iron(III)-hydroxide core, which is structurally similar to the physiological iron storage protein, ferritin.[7][8] This core is surrounded by multiple non-covalently bound polymaltose molecules, creating a stable, water-soluble compound.[7][9]

Absorption Pathway: Unlike ferrous salts which are absorbed via passive diffusion, iron from IPC is taken up through a controlled, active mechanism in the small intestine, primarily the duodenum and jejunum.[7][8] The large size of the complex means its diffusion across the mucosal membrane is significantly slower than that of the hexaquo-iron(II) complex.[7] This controlled release and absorption process is believed to be responsible for its improved gastrointestinal tolerability compared to ferrous salts, as it prevents the release of large amounts of ionic iron that can cause local irritation.[10] Once absorbed, the iron binds to transferrin for transport to the bone marrow for hemoglobin synthesis or is stored in the liver as ferritin.[7][11]

[Click to download full resolution via product page](#)


Caption: Absorption pathway of Iron-Hydroxide Polymaltose Complex (IPC).

Sucrosomial® Iron (SI)

Sucrosomial® Iron is an innovative formulation where ferric pyrophosphate is protected by a "sucrosome," a matrix consisting of a phospholipid bilayer (primarily from sunflower lecithin) and a sucroster matrix.[6][12][13] This structure is designed to be gastro-resistant, allowing the

iron to pass through the stomach without interacting with the gastric mucosa, thereby minimizing irritation.[6][12]

Absorption Pathway: The key distinction of SI is its unique absorption mechanism, which bypasses the conventional iron absorption pathway regulated by hepcidin.[6][12] The intact sucrosome vesicle is absorbed in the intestine via both paracellular and transcellular routes. [12][14] Notably, this process involves Membranous cells (M cells) of the Peyer's patches, which are part of the gut-associated lymphoid tissue.[6][15] After passing through the M cells, the Sucrosomial® iron is taken up by macrophages and subsequently transferred to the lymphatic system.[13][15] This alternative pathway contributes to its high bioavailability and excellent tolerability.[6][13]

[Click to download full resolution via product page](#)

Caption: Absorption pathway of Sucrosomial® Iron (SI).

Comparative Efficacy in Pediatric Populations

A recent randomized clinical trial by Alexiadou et al. (2024) provides the most direct comparison between IPC and SI in a pediatric population.[1][16][17] The study included 56 patients, aged 6 months to 16 years, with either IDA or iron deficiency without anemia (IDWA). [1][16]

Data Presentation: Hematological Response

Parameter	Formulation	Baseline (Median)	30 Days	90 Days (Median)	p-value (vs. Baseline)
Serum Ferritin ($\mu\text{g/L}$)	IPC	6.7	-	15.9	<0.05
SI	6.6	-	12.1	<0.05	
Hemoglobin (g/dL) in IDA patients	IPC	-	Effective Elevation	Effective Elevation	p=0.002 (at 90 days)
SI	-	Effective Elevation	Effective Elevation		p=0.003 (at 90 days)
Data synthesized from Alexiadou et al. (2024). [1] [16]					

The study concluded that both IPC and SI were equally effective in treating IDA and IDWA in children.[\[1\]](#)[\[16\]](#) Both formulations led to a significant increase in serum ferritin levels after 90 days of treatment.[\[16\]](#) Similarly, both effectively elevated hemoglobin levels in patients with IDA at both 30 and 90 days.[\[1\]](#) The trial found no significant differences in the trend over time between the two groups for hemoglobin and serum ferritin.[\[1\]](#)[\[16\]](#)

It is important to note that a meta-analysis comparing IPC to the traditional ferrous sulfate (FS) concluded that FS is superior to IPC in improving hemoglobin and ferritin levels in children with IDA.[\[1\]](#)[\[9\]](#) Conversely, studies on Sucrosomial® Iron suggest it is more tolerable and efficacious than oral iron salts.[\[12\]](#)[\[14\]](#)

Safety and Tolerability in Pediatric Populations

Tolerability is a critical factor in pediatric iron supplementation, directly impacting adherence and therapeutic success.

Data Presentation: Adverse Events

Adverse Event Profile	IPC Group	SI Group	Statistical Significance
Gastrointestinal Side Effects	5 patients reported	1 patient reported	Not statistically significant in this study, but suggests a trend
Diarrhea	Significantly more reports in some studies comparing IPC to other formulations	-	-

Data from Alexiadou et al. (2024).[\[1\]](#)

In the head-to-head trial, while not statistically significant due to the sample size, five patients in the IPC group reported gastrointestinal side effects compared to only one in the SI group.[\[1\]](#) This aligns with the proposed mechanism of SI, which is designed to minimize direct contact between iron and the intestinal mucosa.[\[6\]](#)[\[12\]](#) Other studies have noted that while IPC is generally better tolerated than ferrous salts, some side effects like diarrhea can still occur.[\[1\]](#)[\[10\]](#)

A key concern with oral iron supplementation is the potential to induce intestinal inflammation by altering the gut microbiome.[\[1\]](#) The Alexiadou et al. study specifically investigated this by measuring fecal calprotectin, a marker of intestinal inflammation. The results showed no significant change in fecal calprotectin levels from baseline in either the IPC or SI group after 90 days of treatment.[\[1\]](#)[\[16\]](#) This provides evidence that, at the recommended therapeutic doses, neither formulation appears to induce intestinal inflammation in children.[\[1\]](#)[\[16\]](#)

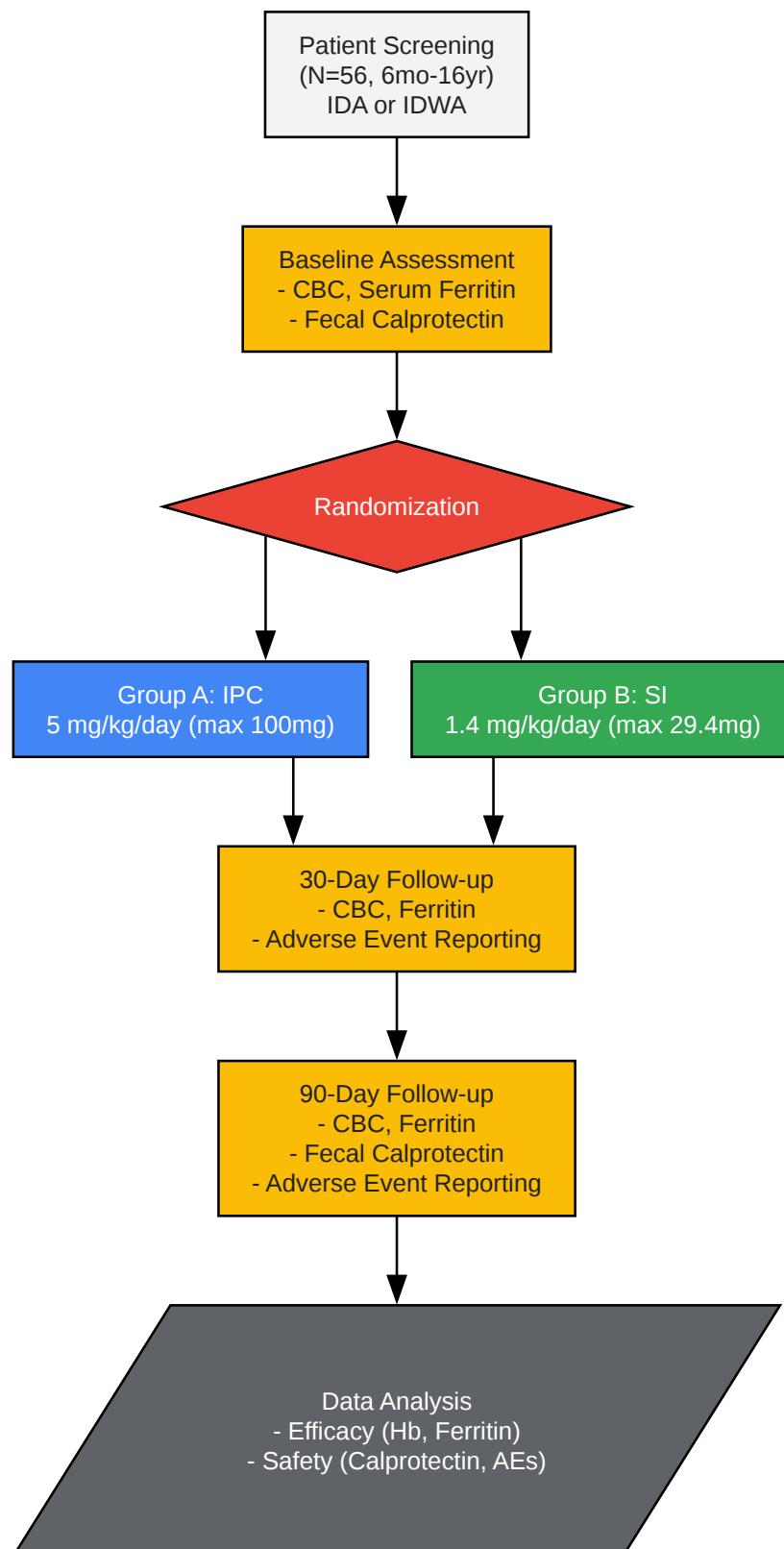
Experimental Protocols

The following protocol is based on the methodology of the randomized clinical trial "Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation".[\[1\]](#)[\[16\]](#)[\[17\]](#)

Study Design: A randomized, controlled clinical trial.

Patient Population:

- Inclusion Criteria: 56 patients aged 6 months to 16 years (median age 7.6 years) diagnosed with either Iron Deficiency Anemia (IDA) or Iron Deficiency Without Anemia (IDWA).[1][16]
- IDA Definition: Hemoglobin (Hb) below WHO age-specific cutoffs and serum ferritin $\leq 15 \mu\text{g/L}$.
[1]
- IDWA Definition: Normal Hb with serum ferritin $\leq 15 \mu\text{g/L}$.[1]


Intervention: Patients were randomly assigned to one of two treatment groups for 90 days:

- IPC Group: Received iron (III)-hydroxide polymaltose complex at a dose of 5 mg/kg once daily (maximum dose 100 mg).[1][16]
- SI Group: Received sucrosomial iron at a dose of 1.4 mg/kg once daily (maximum dose 29.4 mg).[1][16]

Outcome Measures:

- Primary Efficacy Endpoints: Change in serum ferritin and hemoglobin levels from baseline to 30 and 90 days.
- Primary Safety/Tolerability Endpoint: Change in fecal calprotectin levels from baseline to 90 days.
- Secondary Endpoint: Incidence and nature of reported adverse events.

Data Collection and Analysis: Blood samples for CBC and ferritin, along with stool samples for calprotectin, were collected at baseline and at follow-up intervals. Statistical analysis was performed to compare changes within and between the two treatment groups over time.[1][17]

[Click to download full resolution via product page](#)

Caption: Experimental workflow of the comparative clinical trial.

Conclusion for Researchers and Drug Development Professionals

Both Iron-Hydroxide Polymaltose Complex and Sucrosomial® Iron represent significant advancements over traditional ferrous salts for pediatric iron supplementation, primarily through improved tolerability profiles.

- **Key Findings:** The available evidence from a direct comparative trial indicates that IPC and SI are equally effective in correcting iron deficiency and anemia in children.[1][16] Both formulations demonstrate a good safety profile, with neither appearing to induce intestinal inflammation at therapeutic doses.[1]
- **For Drug Development:** Sucrosomial® Iron's unique absorption mechanism, bypassing conventional pathways and potentially involving the lymphatic system, is a promising area for further research.[6][15] This pathway may offer advantages in specific patient populations, such as those with inflammatory conditions that upregulate hepcidin. The trend towards better gastrointestinal tolerability with SI, although not statistically significant in the pivotal study, warrants investigation in larger-scale trials, as improved compliance is a major goal in pediatric therapy.[1]
- **For Researchers:** Future studies should focus on larger, more diverse pediatric cohorts to confirm these findings and potentially detect more subtle differences in efficacy and safety. Head-to-head trials comparing these newer formulations directly with ferrous salts under standardized protocols are also needed. Furthermore, investigating the long-term effects on the gut microbiome and the clinical implications of their different absorption pathways will be crucial to fully delineate their respective therapeutic roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpsp.cps.ca [cpsp.cps.ca]
- 3. Efficacy, Tolerability, and Acceptability of Iron Hydroxide Polymaltose Complex versus Ferrous Sulfate: A Randomized Trial in Pediatric Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pediatric Anemia (iron-deficiency) - Conditions and Treatments | Children's National Hospital [childrensnational.org]
- 5. Final Recommendation Statement: Iron Deficiency Anemia in Young Children: Screening | United States Preventive Services Taskforce [uspreventiveservicestaskforce.org]
- 6. Sucrosomial® Iron: A New Generation Iron for Improving Oral Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mims.com:443 [mims.com:443]
- 8. Iron polymaltose - Wikipedia [en.wikipedia.org]
- 9. Effectiveness of iron polymaltose complex in treatment and prevention of iron deficiency anemia in children: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mims.com [mims.com]
- 12. Sucrosomial® Iron: An Updated Review of Its Clinical Efficacy for the Treatment of Iron Deficiency | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Sucrosomial® Iron: An Updated Review of Its Clinical Efficacy for the Treatment of Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cphi-online.com [cphi-online.com]
- 16. Oral Iron-Hydroxide Polymaltose Complex Versus Sucrosomial Iron for Children with Iron Deficiency with or without Anemia: A Clinical Trial with Emphasis on Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [oral iron-hydroxide polymaltose complex versus sucrosomial iron for children]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090842#oral-iron-hydroxide-polymaltose-complex-versus-sucrosomial-iron-for-children]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com